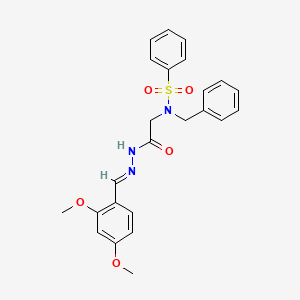![molecular formula C23H24N4O3 B7686103 3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686103.png)
3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide is a complex organic compound that belongs to the class of pyrazoloquinoline derivatives
準備方法
The synthesis of 3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This can be achieved by reacting a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate.
Introduction of the benzamide moiety: The pyrazoloquinoline intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated reactors and continuous flow systems.
化学反応の分析
3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the benzamide moiety, especially at the methoxy groups, using reagents like bromine or iodine.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.
作用機序
The mechanism of action of 3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
類似化合物との比較
Similar compounds to 3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide include other pyrazoloquinoline derivatives and benzamide derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For instance:
Pyrazoloquinoline derivatives: These compounds are known for their diverse biological activities, including antiviral and anticancer properties.
Benzamide derivatives: These compounds are widely used in medicinal chemistry for their antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of the pyrazoloquinoline core and the benzamide moiety, which may confer unique biological activities and applications.
特性
IUPAC Name |
3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-5-10-27-22-17(12-16-11-14(2)6-8-18(16)24-22)21(26-27)25-23(28)15-7-9-19(29-3)20(13-15)30-4/h6-9,11-13H,5,10H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRKMZUWPOFJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-butyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7686030.png)
![N-(2-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7686032.png)
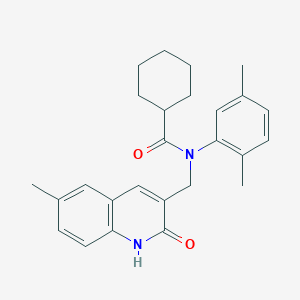
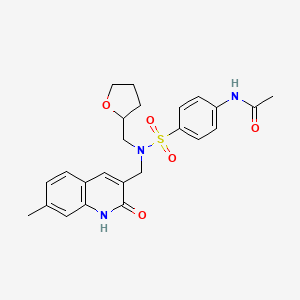
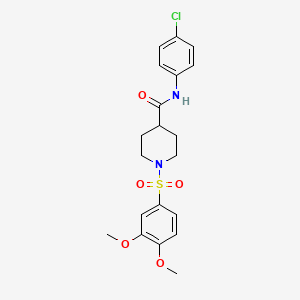
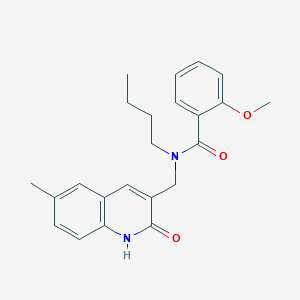
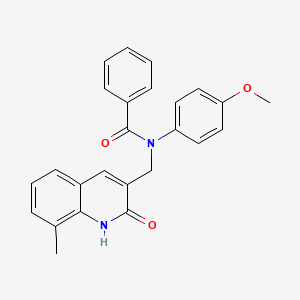
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7686076.png)
![2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one](/img/structure/B7686089.png)
![4-tert-butyl-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7686091.png)
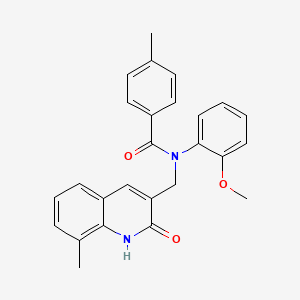
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(2-methoxybenzyl)acetamide](/img/structure/B7686109.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B7686117.png)
